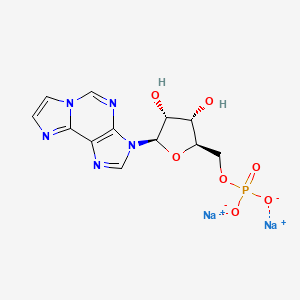
Xanthine oxidase-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthine oxidase-IN-4 is a synthetic compound designed to inhibit the activity of xanthine oxidase, an enzyme involved in the catabolism of purines. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia. Xanthine oxidase inhibitors, including this compound, are therefore of significant interest in the treatment of these conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Xanthine oxidase-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but common steps include:
Formation of the Core Structure: This often involves the use of starting materials such as aromatic amines or heterocyclic compounds, which are subjected to various reactions like nitration, reduction, and cyclization.
Functionalization: The core structure is then functionalized through reactions such as alkylation, acylation, or halogenation to introduce specific functional groups that enhance the inhibitory activity against xanthine oxidase.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
Xanthine oxidase-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Xanthine oxidase-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of xanthine oxidase and to develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate the role of xanthine oxidase in cellular metabolism and oxidative stress.
Medicine: Explored as a potential therapeutic agent for the treatment of gout, hyperuricemia, and related cardiovascular and renal disorders.
Industry: Utilized in the development of diagnostic kits and assays for the detection of xanthine oxidase activity in biological samples
Mecanismo De Acción
Xanthine oxidase-IN-4 exerts its effects by binding to the active site of xanthine oxidase, thereby inhibiting its enzymatic activity. The compound interacts with key amino acid residues and cofactors within the active site, preventing the oxidation of hypoxanthine and xanthine to uric acid. This inhibition reduces the production of uric acid and alleviates conditions associated with hyperuricemia .
Comparación Con Compuestos Similares
Similar Compounds
Allopurinol: A well-known xanthine oxidase inhibitor used clinically to treat gout and hyperuricemia.
Febuxostat: A non-purine xanthine oxidase inhibitor with higher selectivity and potency compared to allopurinol.
Topiroxostat: Another non-purine inhibitor with a similar mechanism of action.
Uniqueness
Xanthine oxidase-IN-4 is unique in its specific structural features and binding interactions with xanthine oxidase. Compared to other inhibitors, it may offer advantages in terms of potency, selectivity, and reduced side effects. Its unique chemical structure allows for distinct interactions with the enzyme, potentially leading to improved therapeutic outcomes .
Propiedades
Fórmula molecular |
C15H13N5O2 |
|---|---|
Peso molecular |
295.30 g/mol |
Nombre IUPAC |
5-(3-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C15H13N5O2/c1-8(2)22-12-4-3-9(5-10(12)6-16)13-17-7-11-14(18-13)19-20-15(11)21/h3-5,7-8H,1-2H3,(H2,17,18,19,20,21) |
Clave InChI |
LBJXVRNULAGYQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C2=NC=C3C(=N2)NNC3=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


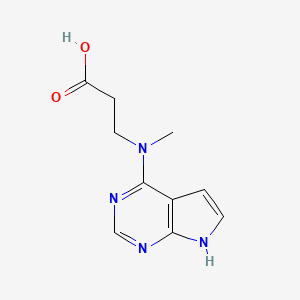
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)
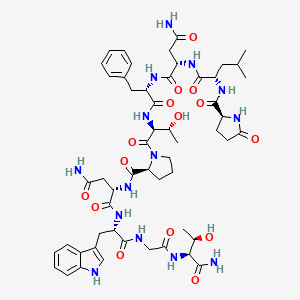

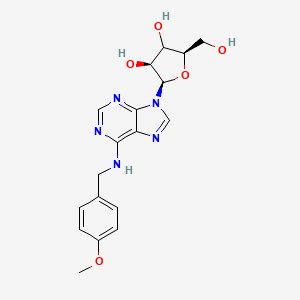
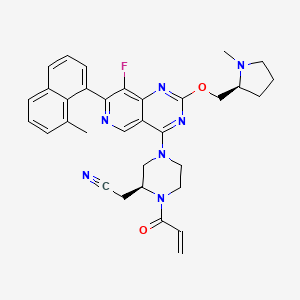
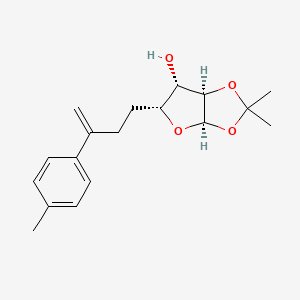
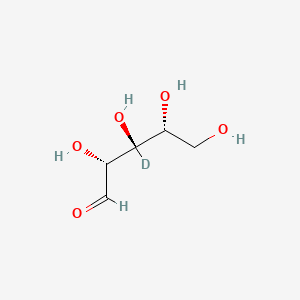
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)



